molecular formula C7H13NO2 B1373765 Methyl 2-(cyclopropylamino)propanoate CAS No. 1228120-96-4

Methyl 2-(cyclopropylamino)propanoate

Cat. No. B1373765
M. Wt: 143.18 g/mol
InChI Key: HAOGZMWLQGAHRX-UHFFFAOYSA-N
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Description

“Methyl 2-(cyclopropylamino)propanoate” is a chemical compound with the CAS Number: 1228120-96-4 . It has a molecular weight of 143.19 and its IUPAC name is methyl 2-(cyclopropylamino)propanoate .


Synthesis Analysis

The synthesis of propanol from propanoic acid involves two steps . The first step is the esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate . The second step is the reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .


Molecular Structure Analysis

The InChI code for “Methyl 2-(cyclopropylamino)propanoate” is 1S/C7H13NO2/c1-5(7(9)10-2)8-6-3-4-6/h5-6,8H,3-4H2,1-2H3 .


Chemical Reactions Analysis

Esters, such as “Methyl 2-(cyclopropylamino)propanoate”, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .


Physical And Chemical Properties Analysis

“Methyl 2-(cyclopropylamino)propanoate” is a liquid at room temperature . and should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

“Methyl 2-(cyclopropylamino)propanoate” is a chemical compound with the CAS Number: 1228120-96-4 . It is a liquid at room temperature .

“Methyl 2-(cyclopropylamino)propanoate” is a chemical compound with the CAS Number: 1228120-96-4 . While specific applications of this compound are not readily available, it’s important to note that compounds like these can have a variety of uses in scientific research, depending on their properties.

One potential area of application could be in the synthesis of polymers. For example, similar compounds, such as the methyl ester of 2-methylpropenoic acid (methyl methacrylate), are used in the production of polymers like polymethyl methacrylate (PMMA), also known as acrylic or acrylic glass . PMMA is used in a wide range of applications, including in the manufacture of baths and other sanitary ware, illuminated signs, car lights, and domestic lighting. Special grades of PMMA are also used in the production of false teeth and eyes, and as a major component of bone cements .

“Methyl 2-(cyclopropylamino)propanoate” is a chemical compound with the CAS Number: 1228120-96-4 . While specific applications of this compound are not readily available, it’s important to note that compounds like these can have a variety of uses in scientific research, depending on their properties.

One potential area of application could be in the synthesis of polymers. For example, similar compounds, such as the methyl ester of 2-methylpropenoic acid (methyl methacrylate), are used in the production of polymers like polymethyl methacrylate (PMMA), also known as acrylic or acrylic glass . PMMA is used in a wide range of applications, including in the manufacture of baths and other sanitary ware, illuminated signs, car lights, and domestic lighting. Special grades of PMMA are also used in the production of false teeth and eyes, and as a major component of bone cements .

Safety And Hazards

“Methyl 2-(cyclopropylamino)propanoate” is classified as a dangerous substance . It has hazard statements H227, H315, H318, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers for “Methyl 2-(cyclopropylamino)propanoate” are not explicitly mentioned in the search results .

properties

IUPAC Name

methyl 2-(cyclopropylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(7(9)10-2)8-6-3-4-6/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOGZMWLQGAHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(cyclopropylamino)propanoate

CAS RN

1228120-96-4
Record name methyl 2-(cyclopropylamino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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